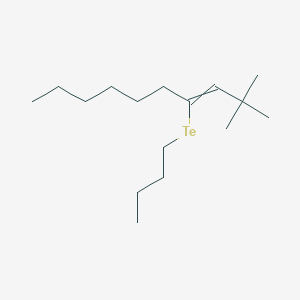
4-(Butyltellanyl)-2,2-dimethyldec-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Butyltellanyl)-2,2-dimethyldec-3-ene is an organotellurium compound characterized by the presence of a tellurium atom bonded to a butyl group and a dec-3-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butyltellanyl)-2,2-dimethyldec-3-ene typically involves the reaction of tellurium-containing reagents with appropriate organic substrates. One common method is the reaction of butyltellurium trichloride with 2,2-dimethyldec-3-ene in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
4-(Butyltellanyl)-2,2-dimethyldec-3-ene can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The butyltellanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Compounds with different functional groups replacing the butyltellanyl group.
Scientific Research Applications
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique properties, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 4-(Butyltellanyl)-2,2-dimethyldec-3-ene involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biomolecules, potentially disrupting their normal function. The exact molecular pathways and targets involved in its biological activity are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-(Butylselanyl)-2,2-dimethyldec-3-ene: Similar structure with selenium instead of tellurium.
4-(Butylthio)-2,2-dimethyldec-3-ene: Similar structure with sulfur instead of tellurium.
4-(Butylsulfonyl)-2,2-dimethyldec-3-ene: Similar structure with a sulfonyl group instead of tellurium.
Uniqueness
4-(Butyltellanyl)-2,2-dimethyldec-3-ene is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur and selenium analogs. Tellurium-containing compounds often exhibit higher reactivity and different biological activities, making them valuable in various research and industrial applications.
Properties
CAS No. |
143171-00-0 |
|---|---|
Molecular Formula |
C16H32Te |
Molecular Weight |
352.0 g/mol |
IUPAC Name |
4-butyltellanyl-2,2-dimethyldec-3-ene |
InChI |
InChI=1S/C16H32Te/c1-6-8-10-11-12-15(14-16(3,4)5)17-13-9-7-2/h14H,6-13H2,1-5H3 |
InChI Key |
SOYXETPGWBBGFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC(C)(C)C)[Te]CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3-Chloro-2H-indol-2-ylidene)methyl]-2,6-dimethylaniline](/img/structure/B12550408.png)
![(7S)-7-{[tert-Butyl(diphenyl)silyl]oxy}oct-5-enoic acid](/img/structure/B12550409.png)
![N-[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]but-3-enamide](/img/structure/B12550412.png)

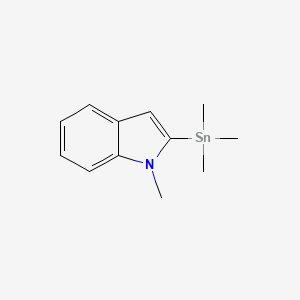
![Phenol, 2,6-bis[(hydroxymethylphenyl)methyl]-4-methyl-](/img/structure/B12550439.png)
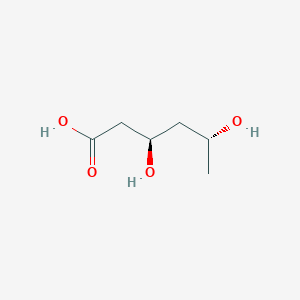
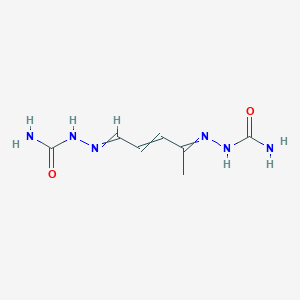
![1,1'-[1,2-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B12550457.png)
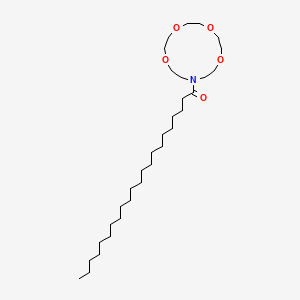
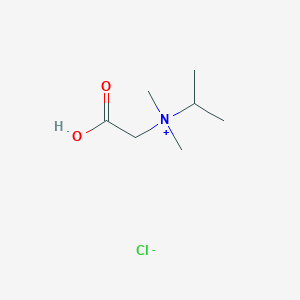
![Acetamide, N-[(2-oxocyclohexyl)phenylmethyl]-](/img/structure/B12550489.png)
